![molecular formula C15H16ClNS B14010775 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline CAS No. 959-82-0](/img/structure/B14010775.png)
4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- is a chemical compound with the molecular formula C15H16ClNS. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenamine group substituted with a 4-chlorophenylthio and a dimethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- typically involves the reaction of 4-chlorothiophenol with n,n-dimethylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzenamine group, where nucleophiles replace the dimethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzenamine derivatives
Scientific Research Applications
Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-chloro-: Similar structure but lacks the thio and dimethyl groups.
Benzenamine, 4-methyl-: Contains a methyl group instead of the chlorophenylthio group.
Benzenamine, n,n-dimethyl-: Lacks the chlorophenylthio group.
Uniqueness
Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- is unique due to the presence of both the 4-chlorophenylthio and dimethyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
959-82-0 |
|---|---|
Molecular Formula |
C15H16ClNS |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClNS/c1-17(2)14-7-3-12(4-8-14)11-18-15-9-5-13(16)6-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
VSUBVIKLKNWUKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
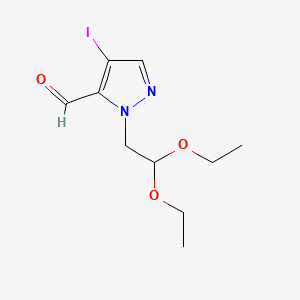
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
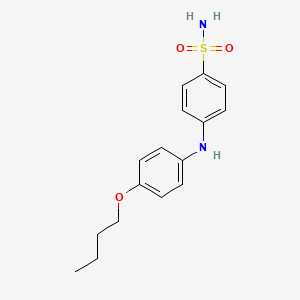
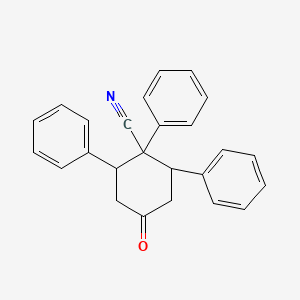
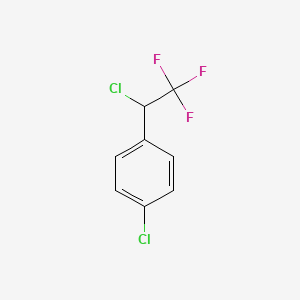

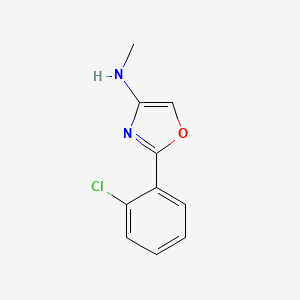
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
